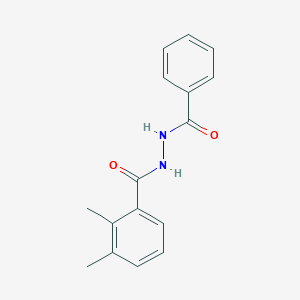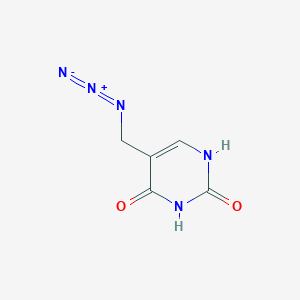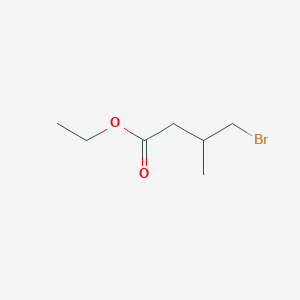
ethyl 4-bromo-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 4-bromo-3-methylbutanoate is an organic compound with the molecular formula C7H13BrO2. It is an ester derived from butyric acid and is characterized by the presence of a bromine atom at the fourth position and a methyl group at the third position of the butyrate chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ethyl 4-bromo-3-methylbutanoate can be synthesized through several methods. One common method involves the esterification of 4-bromo-3-methylbutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of ethyl-4-bromo-3-methylbutyrate often involves a one-step preparation method. This method includes the direct bromination of ethyl-3-methylbutyrate using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
ethyl 4-bromo-3-methylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or alcoholic solutions at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Products include ethyl-4-hydroxy-3-methylbutyrate, ethyl-4-cyano-3-methylbutyrate, and ethyl-4-amino-3-methylbutyrate.
Reduction: The major product is 4-bromo-3-methylbutanol.
Oxidation: The major product is ethyl-4-bromo-3-methylbutanoic acid.
Aplicaciones Científicas De Investigación
ethyl 4-bromo-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in enzyme-linked immunosorbent assays (ELISA) for detecting specific proteins or antibodies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl-4-bromo-3-methylbutyrate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile or reducing agent used.
Comparación Con Compuestos Similares
ethyl 4-bromo-3-methylbutanoate can be compared with other similar compounds such as:
Ethyl-4-bromobutyrate: Lacks the methyl group at the third position, making it less sterically hindered and more reactive in certain nucleophilic substitution reactions.
Ethyl-3-bromobutyrate: The bromine atom is at the third position, leading to different reactivity and product distribution in substitution reactions.
Ethyl-2-bromo-3-methylbutyrate: The bromine atom is at the second position, resulting in different chemical behavior and applications.
This compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Propiedades
Fórmula molecular |
C7H13BrO2 |
|---|---|
Peso molecular |
209.08 g/mol |
Nombre IUPAC |
ethyl 4-bromo-3-methylbutanoate |
InChI |
InChI=1S/C7H13BrO2/c1-3-10-7(9)4-6(2)5-8/h6H,3-5H2,1-2H3 |
Clave InChI |
VUAMJAQNWQKOTC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-bromo-4-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8712396.png)
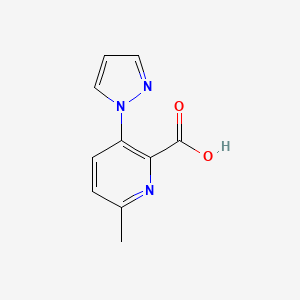

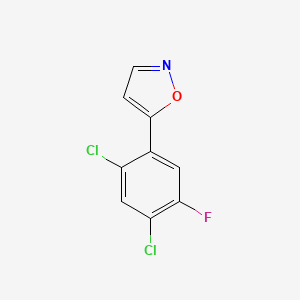

![5-[(2-Chloroethyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B8712435.png)
